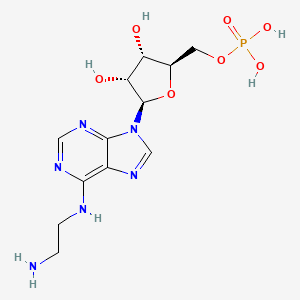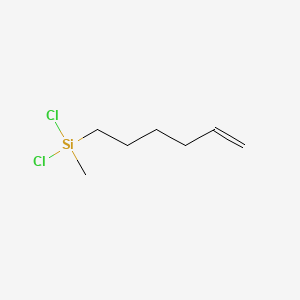
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is a chemical compound with a unique structure that includes a hydroxyphenyl group and a methoxymethyl group attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as an acid catalyst, to form the oxazolidinone ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone with potent antimicrobial activity.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
Uniqueness
(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is unique due to its specific structural features, such as the hydroxyphenyl and methoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones like linezolid and tedizolid.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
MBSIOZVFOWKTIH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 3-carbamoyl-2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B8695586.png)







